molecular formula C₃₆H₈₀N₉O₁₅P₃ B1141278 5-(3-Azidopropyl)-UTP •4TEA CAS No. 1354419-13-8

5-(3-Azidopropyl)-UTP •4TEA

Cat. No. B1141278
M. Wt: 971.99
InChI Key:
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Description

5-(3-Azidopropyl)-UTP •4TEA is a vital component used in biomedical research for its potential applications in drug discovery and nucleic acid labeling . With its azide functional group, this compound offers versatility in click chemistry reactions, enabling the development of targeted therapeutics and diagnostic tools . Its unique structure makes it ideal for studying mRNA translation and investigating nucleoside metabolism in various diseases, including cancer .


Synthesis Analysis

The synthesis of 5-(3-Azidopropyl)-UTP •4TEA involves a mechanism of inhibiting DNA methyltransferases . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of 5-(3-Azidopropyl)-UTP •4TEA is C12H18N6O5 . It has a molecular weight of 326.31 g/mol . The structure contains an azide functional group, which is crucial for its reactivity in click chemistry reactions .


Chemical Reactions Analysis

5-(3-Azidopropyl)-UTP •4TEA can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is commonly used in click chemistry, a reliable, efficient, and selective chemical reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Azidopropyl)-UTP •4TEA include a molecular weight of 326.31 g/mol and a molecular formula of C12H18N6O5 . It is soluble in DMSO and very slightly soluble in water .

Future Directions

5-(3-Azidopropyl)-UTP •4TEA plays a pivotal role in the research and development of antiviral medications to combat different viral afflictions such as HIV and herpes . Its distinctive configuration facilitates targeted interaction with viral enzymes, effectively impeding their functionality and thereby suppressing viral replication . This suggests promising future directions in the field of antiviral drug discovery .

properties

CAS RN

1354419-13-8

Product Name

5-(3-Azidopropyl)-UTP •4TEA

Molecular Formula

C₃₆H₈₀N₉O₁₅P₃

Molecular Weight

971.99

synonyms

5-(3-Azidopropyl)-uridine 5’-(tetrahydrogen triphosphate) Compd. with N,N-diethylethanamine (1:4);  5-(3-Azidopropyl)-uridine 5’-Triphosphate •4TEA

Origin of Product

United States

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